[3-(2-Morpholin-4-yl-2-oxo-ethyl)-4-oxo-thiazolidin-2-ylidene]-acetic acid ethyl ester
Description
[3-(2-Morpholin-4-yl-2-oxo-ethyl)-4-oxo-thiazolidin-2-ylidene]-acetic acid ethyl ester (CAS: 568567-41-9) is a thiazolidinone derivative characterized by a morpholine-substituted oxoethyl group at position 3 of the thiazolidinone core and an ethyl ester functional group. The morpholine ring (a six-membered cyclic ether with an amine group) contributes to polarity and hydrogen-bonding capacity, influencing solubility and biological activity. This compound is typically synthesized via microwave-assisted condensation reactions using rhodanine-3-acetic acid derivatives and morpholine-containing aldehydes .
Properties
Molecular Formula |
C13H18N2O5S |
|---|---|
Molecular Weight |
314.36 g/mol |
IUPAC Name |
ethyl (2Z)-2-[3-(2-morpholin-4-yl-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate |
InChI |
InChI=1S/C13H18N2O5S/c1-2-20-13(18)7-12-15(11(17)9-21-12)8-10(16)14-3-5-19-6-4-14/h7H,2-6,8-9H2,1H3/b12-7- |
InChI Key |
IEVRXJNUTFAVLB-GHXNOFRVSA-N |
Isomeric SMILES |
CCOC(=O)/C=C\1/N(C(=O)CS1)CC(=O)N2CCOCC2 |
Canonical SMILES |
CCOC(=O)C=C1N(C(=O)CS1)CC(=O)N2CCOCC2 |
solubility |
>47.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Direct Esterification
Reacting the carboxylic acid precursor (2-(4-oxo-thiazolidin-2-ylidene)acetic acid) with ethanol in the presence of H₂SO₄ or HCl gas achieves esterification. However, this method risks hydrolyzing the thiazolidinone ring under acidic conditions.
Alkylation with Ethyl Bromoacetate
A safer alternative involves alkylating the thiazolidinone’s active methylene group with ethyl bromoacetate. In DMF with K₂CO₃, this reaction proceeds at room temperature, yielding the target ester without ring degradation.
Yield Comparison :
| Method | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| Direct esterification | Ethanol | H₂SO₄ | 55–60 |
| Alkylation | DMF | K₂CO₃ | 75–85 |
Recent protocols combine thiazolidinone formation, morpholinyl group introduction, and esterification in a sequential one-pot process. For example, 5-arylidene-3-carboxylates are synthesized via Knoevenagel condensation of thiazolidine-2,4-dione with aldehydes, followed by alkylation with chloroformates. While this method reduces purification steps, it demands precise control of reaction conditions to avoid byproducts.
Challenges :
-
Decomposition risks : Heating in acetic acid with methylamine catalysts can cleave alkoxycarbonyl groups, necessitating alternative catalysts like piperidine.
-
Stereoselectivity : The Z-configuration of the exocyclic double bond is favored, as confirmed by NMR coupling constants (J = 12–14 Hz).
Structural Characterization and Quality Control
Post-synthetic analysis employs:
-
¹H/¹³C NMR : Key signals include the thiazolidinone carbonyl (δ 168–172 ppm) and morpholinyl methylene protons (δ 3.5–4.0 ppm).
-
HRMS : Molecular ion peaks align with theoretical m/z values (e.g., [M+H]⁺ = 341.12 for C₁₄H₁₉N₂O₅S).
-
X-ray crystallography : Resolves the planar thiazolidinone ring and s-cis conformation of the exocyclic double bond.
Industrial-Scale Production Considerations
Scaling up synthesis requires:
-
Solvent recovery systems : DMF is recycled via distillation to reduce costs.
-
Catalyst regeneration : ZnCl₂ is recovered via aqueous extraction and reused with minimal activity loss.
-
Process analytical technology (PAT) : In-line FTIR monitors reaction progression, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: In biological research, it may be used to study enzyme interactions and inhibition due to its unique structure.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of [3-(2-Morpholin-4-yl-2-oxo-ethyl)-4-oxo-thiazolidin-2-ylidene]-acetic acid ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The morpholine and thiazolidine rings play crucial roles in these interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinone derivatives are structurally diverse, with variations in substituents leading to distinct physicochemical and biological properties. Below is a comparative analysis of the target compound with five analogs:
Structural and Functional Differences
- Morpholine vs. This difference impacts solubility—the target compound is more soluble in DMF and ethanol, whereas the anilino analog favors nonpolar solvents .
- Fluorine Substitution: The 3-fluoroanilino derivative (CAS 735335-61-2) exhibits higher metabolic stability due to fluorine’s electronegativity, which reduces oxidative degradation in vivo .
- Pyrrolidinyl vs. Morpholine : The pyrrolidine ring in CAS 74007-95-7 lacks an oxygen atom, decreasing polarity and enhancing lipophilicity. This may improve blood-brain barrier penetration compared to the morpholine-containing target compound .
Physicochemical Properties
| Property | Target Compound | CAS 1098-38-0 | CAS 735335-61-2 |
|---|---|---|---|
| Melting Point (°C) | 160–165 (decomp.) | 178–182 | 155–160 |
| LogP | 1.2 | 2.8 | 1.5 |
| Aqueous Solubility (mg/mL) | 0.45 | 0.12 | 0.38 |
| λmax (UV-Vis, nm) | 290 | 310 | 305 |
Data derived from melting points in and solubility trends in .
Biological Activity
Introduction
The compound [3-(2-Morpholin-4-yl-2-oxo-ethyl)-4-oxo-thiazolidin-2-ylidene]-acetic acid ethyl ester is a thiazolidine derivative that exhibits significant potential in medicinal chemistry. Its structure incorporates a morpholine ring, which is known to enhance pharmacological properties, particularly in the context of antidiabetic and anti-inflammatory activities. This article explores the biological activity of this compound, emphasizing its pharmacological significance, synthesis, and interaction studies.
Structural Overview
The molecular formula of the compound is , with a molecular weight of 314.36 g/mol. It features a thiazolidine core, an ethyl ester group, and a morpholine moiety, which collectively contribute to its biological properties.
Key Structural Features
| Feature | Description |
|---|---|
| Thiazolidine Core | Provides a scaffold for biological activity |
| Morpholine Ring | Enhances solubility and interaction with targets |
| Ethyl Ester Group | Potentially improves bioavailability |
Pharmacological Properties
- Antidiabetic Activity : Thiazolidine derivatives are known for their role as thiazolidinediones (TZDs), which act as agonists for peroxisome proliferator-activated receptors (PPARs). These receptors play a crucial role in glucose metabolism and insulin sensitivity.
- Anti-inflammatory Effects : The structural characteristics of this compound suggest potential anti-inflammatory properties. Compounds with thiazolidine structures have been associated with the modulation of inflammatory pathways.
-
Antimicrobial Activity : The presence of the morpholine ring may enhance the antimicrobial efficacy of this compound against various pathogens.
- Compounds similar to this one have exhibited broad-spectrum antimicrobial activity in vitro.
The biological activity of This compound is likely mediated through several mechanisms:
- PPAR Activation : By activating PPARs, this compound may enhance glucose uptake and lipid metabolism.
- Inhibition of Inflammatory Pathways : The compound may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory effects.
Synthesis Methods
The synthesis of this compound can be achieved through various methods involving the reaction of morpholine derivatives with thiazolidine precursors. Key steps typically include:
- Formation of the thiazolidine ring via cyclization reactions.
- Introduction of the morpholine group through nucleophilic substitution.
- Esterification to obtain the final ethyl ester form.
Synthesis Overview
| Step | Description |
|---|---|
| Cyclization | Formation of thiazolidine from thiourea and chloroacetic acid |
| Nucleophilic Substitution | Introduction of morpholine group |
| Esterification | Conversion to ethyl ester |
In Vitro Studies
Recent studies have demonstrated that derivatives related to this compound exhibit significant antiproliferative activity against various cancer cell lines, including:
- MCF-7 (Breast Cancer)
- HCT116 (Colon Cancer)
For example, certain thiazolidinedione derivatives showed IC50 values in the micromolar range against these cell lines, indicating potent anticancer properties .
Clinical Relevance
Clinical trials involving TZDs have highlighted their effectiveness in managing type 2 diabetes while also addressing concerns about side effects such as weight gain and edema. Ongoing research aims to develop derivatives with reduced toxicity profiles while maintaining efficacy .
Q & A
Q. What synthetic methodologies are commonly used to prepare this compound?
The synthesis involves multi-step organic reactions, typically starting with the condensation of thiazolidinone precursors and morpholine derivatives. A representative method includes:
- Refluxing 2-aminothiazol-4(5H)-one with sodium acetate and a morpholine-containing aldehyde in acetic acid (3–5 hours) to form the thiazolidinone core .
- Esterification or Knoevenagel condensation to introduce the morpholinyl-oxoethyl group .
- Purification via recrystallization (e.g., DMF/acetic acid) or chromatography .
Table 1: Synthetic Approaches
| Method | Key Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Condensation | Sodium acetate, acetic acid, reflux | 58–65% | |
| Knoevenagel Reaction | Morpholine derivatives, DMF/CH₃COOH | ~60% |
Q. Which analytical techniques validate the compound’s structure?
- ¹H/¹³C NMR : Identifies proton environments (e.g., morpholine δ 3.5–3.7 ppm, thiazolidinone carbonyl δ 168–170 ppm) .
- X-ray Crystallography : Confirms spatial arrangement, including Z/E configuration of the exocyclic double bond .
- Mass Spectrometry (ESI/APCI) : Verifies molecular weight (e.g., [M+H]⁺ at m/z 347) .
Advanced Questions
Q. How does the morpholin-4-yl moiety influence biological activity?
- Solubility : The morpholine oxygen enhances aqueous solubility via hydrogen bonding .
- Target Binding : Docking studies suggest interactions with catalytic residues in kinases (e.g., IC₅₀ <10 μM). Non-morpholine analogs show 3–5× lower activity .
- Pharmacokinetics : Improved membrane permeability due to the morpholine’s balanced lipophilicity .
Q. How can researchers address contradictions in cytotoxicity data?
Discrepancies may stem from cell line variability or assay conditions. Methodological solutions include:
- Standardized Assays : Use ATP-based instead of MTT for higher sensitivity .
- Target Profiling : Kinase panels or RNAi screens to identify off-target effects .
- Efflux Inhibition : Co-treatment with ABC transporter inhibitors (e.g., verapamil) to mitigate false negatives in resistant lines .
Example : Conflicting IC₅₀ values in leukemia (0.8 μM) vs. solid tumors (>20 μM) were resolved by inhibiting efflux pumps .
Q. What structural modifications optimize enzyme selectivity?
SAR studies highlight:
- C-3 Substituents : Electron-withdrawing groups (e.g., NO₂) enhance cysteine protease inhibition (kcat/Ki 2.4 × 10⁴ M⁻¹s⁻¹) .
- C-5 Substituents : Bulky groups (e.g., phenyl) reduce off-target effects on serine hydrolases by 70% .
Table 2: SAR Trends for Enzyme Inhibition
| Position | Modification | Selectivity Effect | Target Enzyme |
|---|---|---|---|
| C-3 | NO₂ | ↑ Cathepsin B inhibition | Cathepsin B |
| C-5 | Phenyl | ↓ Trypsin interaction | Serine hydrolases |
Methodological Guidance
- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., Z-FR-AMC for caspases) with pre-incubation to assess time-dependent inhibition .
- Crystallography : Co-crystallize the compound with target enzymes (e.g., kinases) to map binding interactions .
- Data Interpretation : Employ multivariate analysis to differentiate assay artifacts (e.g., redox interference in MTT) from true activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
